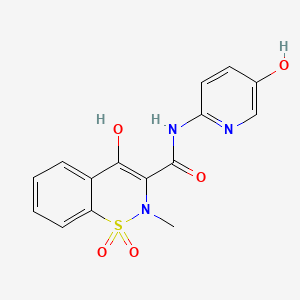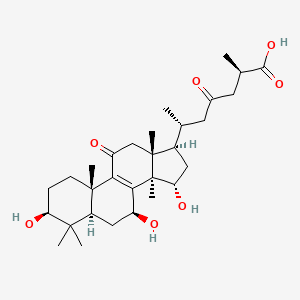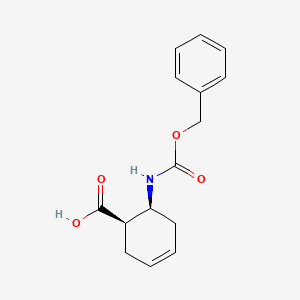![molecular formula C12H16N2O5S B1141953 2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide CAS No. 60084-11-9](/img/new.no-structure.jpg)
2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a ribofuranosyl moiety and a thiazolecarboxamide group. It is often used in biochemical and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the ribose moiety with an isopropylidene group, followed by the introduction of the thiazolecarboxamide group through a series of condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ribofuranosyl moiety.
Reduction: This reaction can alter the thiazolecarboxamide group.
Substitution: This reaction can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biochemical pathways and enzyme activities.
Medicine: It has potential therapeutic applications due to its biological activity, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The pathways involved often include key metabolic or signaling pathways that are crucial for cell survival and proliferation.
類似化合物との比較
Similar Compounds
2,3-O-(1-Methylethylidene)-D-ribose: A related compound used in glycobiology research.
Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside: Another similar compound with applications in carbohydrate chemistry.
Uniqueness
2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide is unique due to its combined ribofuranosyl and thiazolecarboxamide structure, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and understanding complex biochemical processes.
特性
CAS番号 |
60084-11-9 |
|---|---|
分子式 |
C12H16N2O5S |
分子量 |
300.33 g/mol |
IUPAC名 |
2-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H16N2O5S/c1-12(2)18-7-6(3-15)17-9(8(7)19-12)11-14-5(4-20-11)10(13)16/h4,6-9,15H,3H2,1-2H3,(H2,13,16)/t6-,7-,8-,9-/m1/s1 |
InChIキー |
QAXZUYHAABBXMH-FNCVBFRFSA-N |
異性体SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)C3=NC(=CS3)C(=O)N)CO)C |
正規SMILES |
CC1(OC2C(OC(C2O1)C3=NC(=CS3)C(=O)N)CO)C |
同義語 |
Furo[3,4-d]-1,3-dioxole, 4-Thiazolecarboxamide deriv. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)
![(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)
